2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
N-but-3-ynyl-2-(1H-indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-3-8-15-14(17)10-18-13-9-16-12-7-5-4-6-11(12)13/h1,4-7,9,16H,3,8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVTJADPUOGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CSC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide typically involves the following steps:
Formation of the Indole-Thioether Intermediate: This step involves the reaction of 1H-indole-3-thiol with an appropriate alkylating agent to form the indole-thioether intermediate.
Acetamide Formation: The indole-thioether intermediate is then reacted with an acylating agent, such as acetyl chloride, to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds related to 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
- Study Findings : A study evaluating N-substituted indole derivatives indicated that these compounds exhibited potent anti-proliferative activity against human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values as low as 10.56 µM for certain derivatives .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of indole-based compounds. Compounds sharing structural similarities with this compound have demonstrated effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus, indicating promising antimicrobial activity.
Neuroprotective Effects
Indole derivatives are being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases:
- Tau Aggregation Inhibition : Some derivatives have been identified as inhibitors of tau aggregation, which is crucial for the treatment of Alzheimer’s disease. These findings suggest that this compound could play a role in developing therapies for neurodegenerative disorders .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of indole-based compounds. Modifications to the indole ring or substituents can significantly influence biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Indole substitution | Enhances anticancer potency |
| Thioether presence | Improves antimicrobial efficacy |
| Acetamide modifications | Alters neuroprotective properties |
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Cytotoxicity Evaluation : A series of N-substituted indole derivatives were synthesized and tested for cytotoxicity in human cell lines, revealing significant anti-proliferative activity and apoptosis induction through caspase pathways .
- Antimicrobial Testing : Compounds structurally similar to this compound were evaluated for their antimicrobial properties against clinical isolates, demonstrating effective inhibition against common pathogens.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring is known for its ability to engage in π-π stacking and hydrogen bonding, which can be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide with structurally related compounds from the evidence, highlighting substituent variations and their implications:
Physicochemical Properties
- Melting Points : Alkyne-containing compounds (e.g., target) are expected to have lower melting points compared to brominated or nitro-substituted analogues (e.g., : 159–187°C; : 158–234°C) due to reduced molecular symmetry and weaker intermolecular forces .
- Solubility : The butynyl group may improve solubility in organic solvents relative to polar substituents (e.g., nitro or bromo groups in and ) .
Crystallographic and Spectroscopic Data
- The target compound’s crystal structure is unreported, but analogues like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide (–7) crystallize in orthorhombic systems (a = 7.307 Å, b = 8.559 Å), stabilized by N–H···O hydrogen bonds .
- NMR shifts for indole-thioacetamides typically include δ 7.0–7.5 ppm (indole aromatic protons) and δ 3.5–4.0 ppm (methylene adjacent to sulfur) .
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an indole moiety linked via a thioether to a butynyl acetamide group, which is significant for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to indole derivatives. For instance, a series of indole-thioacetamides were evaluated for their activity against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . Among these, certain derivatives exhibited low micromolar to sub-micromolar effective concentrations (EC50), indicating potent antiviral activity. The structure of these compounds suggests that modifications at the indole and acetamide positions can significantly enhance their efficacy against viral targets .
Antitumor Activity
Indole derivatives are well-known for their anticancer properties. In particular, compounds containing the indole-thio linkage have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that certain thiazole-linked indoles exhibit cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves apoptosis induction and inhibition of tumor growth in xenograft models .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound likely interferes with viral entry or replication processes, although specific pathways require further elucidation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Enzyme Activity : Some derivatives may act as enzyme inhibitors, impacting metabolic pathways crucial for tumor growth or viral replication.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study focusing on the synthesis and evaluation of various indole-thio compounds reported significant findings regarding their anticancer potential. For example, 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline demonstrated potent efficacy against ovarian cancer xenografts in mouse models, achieving complete tumor growth suppression . This highlights the therapeutic potential of indole-based compounds in oncology.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide?
Synthesis requires multi-step protocols, typically involving:
- Thioether formation : Reaction of indole-3-thiol derivatives with α-chloroacetamide intermediates under inert atmospheres.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the target compound from unreacted starting materials .
Q. How can structural characterization of this compound be methodologically validated?
Key techniques include:
- NMR spectroscopy : - and -NMR confirm the indole-thioether linkage and but-3-yn-1-yl substituent. For example, the thioether proton appears as a singlet at δ 3.8–4.2 ppm .
- Mass spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+ at m/z 285.1024 for CHNOS) .
- X-ray crystallography : Resolves steric effects of the alkyne moiety and indole-thioether orientation .
Q. What are the common stability issues during storage, and how can they be mitigated?
- Hydrolysis risk : The thioether bond is prone to hydrolysis in acidic/basic conditions. Store in anhydrous environments (e.g., desiccators with silica gel) .
- Alkyne reactivity : The but-3-yn-1-yl group may undergo undesired cycloadditions. Use amber vials and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can contradictory biological activity data in different assays be systematically resolved?
Conflicting results (e.g., varying IC values in cancer cell lines) may arise from:
- Assay conditions : Differences in cell culture media (e.g., serum content) or incubation times .
- Metabolic instability : Use metabolic inhibitors (e.g., cytochrome P450 inhibitors) to assess compound degradation .
- Target selectivity : Perform competitive binding assays with recombinant proteins (e.g., tubulin isoforms) to confirm specificity .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Molecular docking : Predict interactions with targets like tubulin (PDB ID: 1SA0) or kinases. Focus on the indole-thioether moiety’s role in hydrophobic pocket binding .
- QSAR modeling : Use Hammett constants to correlate electronic effects of substituents (e.g., electron-withdrawing groups on the indole ring) with activity .
- MD simulations : Assess conformational flexibility of the but-3-yn-1-yl group in aqueous vs. membrane environments .
Q. How can in vitro and in vivo pharmacokinetic discrepancies be addressed?
- Solubility limitations : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., sulfoxide derivatives from thioether oxidation) .
- Tissue distribution studies : Radiolabel the compound with at the acetamide carbonyl for quantitative tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
